molecular formula C5H2BrClFNO B1383947 2-Bromo-3-chloro-5-fluoropyridin-4-ol CAS No. 2091180-03-7

2-Bromo-3-chloro-5-fluoropyridin-4-ol

Cat. No.: B1383947
CAS No.: 2091180-03-7
M. Wt: 226.43 g/mol
InChI Key: YALIASMLNRBJEC-UHFFFAOYSA-N
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Description

Data Table 1: Tautomeric and Protonation Properties

Property Enol Form Keto Form
Dominant pH Range Neutral to acidic Neutral to basic
Stabilizing Factors Hydrogen bonding Resonance conjugation
Reactivity Electrophilic aromatic substitution Nucleophilic carbonyl addition

Properties

IUPAC Name

2-bromo-3-chloro-5-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO/c6-5-3(7)4(10)2(8)1-9-5/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALIASMLNRBJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-fluoropyridin-4-ol typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine rings using reagents such as bromine, chlorine, and fluorine sources under controlled conditions. For example, the fluorination of pyridine can be achieved using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) . The bromination and chlorination steps can be carried out using bromine and chlorine gas or their respective halogenating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, palladium-catalyzed coupling reactions, such as Suzuki coupling, are often employed to introduce specific halogen atoms onto the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-fluoropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki Coupling: Boronic acids or esters in the presence of palladium catalysts and bases like potassium phosphate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .

Scientific Research Applications

2-Bromo-3-chloro-5-fluoropyridin-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-fluoropyridin-4-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating biological pathways. For instance, fluorine atoms are known to increase the metabolic stability and lipophilicity of compounds, which can improve their pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Bromo-3-chloro-5-fluoropyridin-4-ol with structurally related pyridine derivatives, focusing on substituent positions, molecular properties, and inferred reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Br (2), Cl (3), F (5), OH (4) C₅H₂BrClFNO 242.43 Multi-halogenated; hydroxyl at 4 enhances solubility and derivatization potential.
5-Bromo-2-chloropyridin-3-ol Br (5), Cl (2), OH (3) C₅H₃BrClNO 228.44 Hydroxyl at 3; lacks fluorine. Lower steric hindrance at position 5.
2-Bromo-5-iodo-3-methoxypyridin-4-ol Br (2), I (5), OCH₃ (3), OH (4) C₆H₄BrINO₂ 315.91 Methoxy group at 3 reduces acidity; iodine at 5 increases molecular weight.
2-Amino-5-bromo-4-fluoropyridin-3-ol NH₂ (2), Br (5), F (4), OH (3) C₅H₄BrFN₂O 237.00 Amino group at 2 enhances nucleophilicity; hydroxyl at 3 alters hydrogen bonding.
5-Bromo-2-chloro-3-fluoropyridine Br (5), Cl (2), F (3) C₅H₂BrClF 209.43 Lacks hydroxyl group; halogenated at 2, 3, and 5. Higher lipophilicity.
2-Chloro-3-bromo-5-hydroxypyridine Cl (2), Br (3), OH (5) C₅H₃BrClNO 224.44 Hydroxyl at 5 instead of 4; positional isomerism affects acidity and reactivity.
6-Bromo-4-(difluoromethyl)-5-(trifluoromethyl)pyridin-2-ol Br (6), CF₂H (4), CF₃ (5), OH (2) C₇H₃BrF₅NO 292.00 Complex fluorinated substituents; hydroxyl at 2 increases steric demand.

Key Observations from Comparative Analysis

Hydroxyl Group Position: The hydroxyl group at position 4 in the target compound distinguishes it from analogues like 2-Chloro-3-bromo-5-hydroxypyridine (hydroxyl at 5) and 2-Amino-5-bromo-4-fluoropyridin-3-ol (hydroxyl at 3) . Position 4 hydroxylation increases acidity (pKa ~8–9) compared to position 3 or 5, favoring deprotonation in aqueous environments.

Halogenation Patterns: The combination of bromine (electron-withdrawing) at position 2 and chlorine (moderately electron-withdrawing) at position 3 creates a synergistic electronic effect, activating the pyridine ring for nucleophilic substitution at position 4 or 6 . Fluorine at position 5 enhances metabolic stability compared to non-fluorinated analogues like 5-Bromo-2-chloropyridin-3-ol .

Functional Group Variations: Methoxy or amino substituents (e.g., 2-Bromo-5-iodo-3-methoxypyridin-4-ol and 2-Amino-5-bromo-4-fluoropyridin-3-ol ) alter reactivity profiles. Methoxy groups reduce electrophilicity, whereas amino groups enable coupling reactions.

Fluorinated Derivatives :

  • Compounds like 6-Bromo-4-(difluoromethyl)-5-(trifluoromethyl)pyridin-2-ol exhibit enhanced lipophilicity and resistance to oxidation due to multiple fluorine atoms, but their steric bulk may limit synthetic utility compared to the target compound.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-3-chloro-5-fluoropyridin-4-ol, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C), while chlorination may require sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane. Fluorination at the 5-position often employs DAST (diethylaminosulfur trifluoride) or Selectfluor reagents. To optimize yields:
  • Use inert atmospheres (Ar/N₂) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (e.g., 1.2 equivalents of halogenating agents) to ensure complete substitution.
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Verify substitution patterns (e.g., downfield shifts for electronegative substituents like Cl and F).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <2 ppm error.
  • X-ray Diffraction : Resolve crystal structure to confirm regiochemistry (as demonstrated for related fluoropyridines in Acta Crystallographica studies) .
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, and halogens.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow hazard mitigation strategies for halogenated pyridines:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Segregate halogenated waste in labeled containers for incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electronic effects:
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., bromine at C2 is prone to Suzuki-Miyaura coupling).
  • Analyze HOMO-LUMO gaps to predict stability under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃).
  • Validate predictions experimentally by comparing coupling efficiencies with aryl boronic acids under varying temperatures (80–120°C) .

Q. What strategies resolve contradictions in reported biological activities of halogenated pyridinols?

  • Methodological Answer : Address discrepancies through systematic SAR studies:
  • Varied Substituent Libraries : Synthesize analogs (e.g., replacing Br with I or F with CF₃) and test against target enzymes (e.g., kinases).
  • Bioassay Reproducibility : Use standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls).
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers .

Q. How does the steric and electronic interplay of substituents influence the compound’s agrochemical potential?

  • Methodological Answer : Conduct comparative studies:
  • Steric Effects : Compare herbicidal activity of 2-Br-3-Cl-5-F-pyridin-4-ol with its 2-Cl-3-Br analog.
  • Electronic Effects : Measure logP values to assess lipophilicity (critical for foliar absorption).
  • Field Trials : Evaluate photostability under UV light (λ = 254 nm) and soil half-life (t₁/₂) in loamy substrates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-chloro-5-fluoropyridin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chloro-5-fluoropyridin-4-ol

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